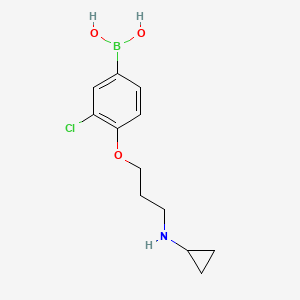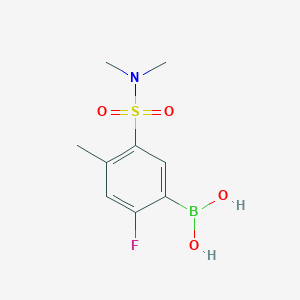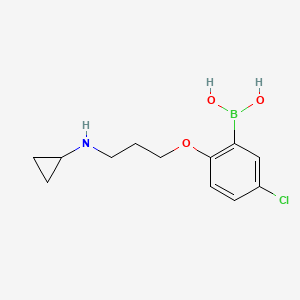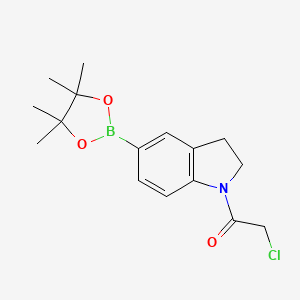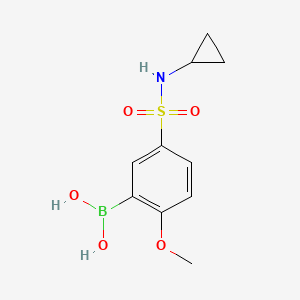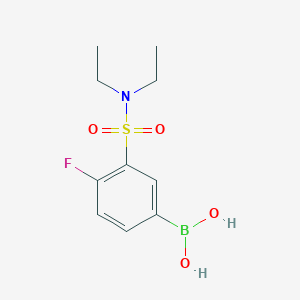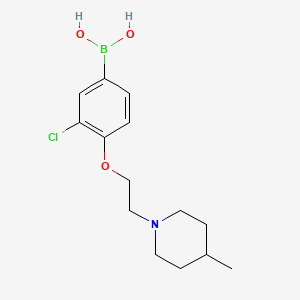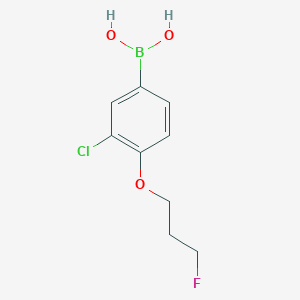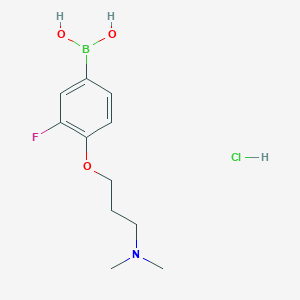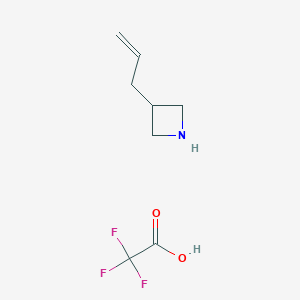
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
Descripción general
Descripción
“3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is a synthetic organic compound with the CAS Number: 1630906-83-0 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 3-allylazetidine 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for “3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is 1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2; (H,6,7) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is a liquid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Environmental Degradation
Polyfluoroalkyl chemicals, which include compounds like trifluoroacetic acid, are widely used in industrial and commercial applications due to their unique properties. However, their persistence and potential toxic effects have raised environmental concerns. A review highlights the microbial degradation pathways of these chemicals, emphasizing the transformation of non-fluorinated functionalities and the potential formation of toxic degradation products such as perfluoroalkyl acids (PFAAs) (Liu & Avendaño, 2013).
Pharmaceutical Applications
Antiviral Activity
Trifluridine, structurally related to trifluoroacetic acid, has demonstrated significant antiviral activity against herpes simplex virus type 1. Its effectiveness in treating viral eye infections highlights the potential of related compounds in medical applications (Carmine et al., 1982).
Sedation and Anesthesia
Propofol, another compound with relevance to the study of trifluoroacetic acid, is used for sedation and anesthesia, showcasing the broad application of these compounds in healthcare (Sahinovic et al., 2018).
Analytical Chemistry
The use of trifluoroacetic acid derivatives in chromatography for the separation and analysis of complex mixtures underlines its importance in analytical methods. For instance, its application in the HPLC analysis of basic drugs demonstrates the versatility and efficiency of such compounds in scientific research (Flanagan et al., 2001).
Synthesis and Material Science
Research on the synthesis and transformations of functionalized β-amino acid derivatives, including azetidine-based compounds, showcases the role of these chemicals in the development of new materials and drugs. Metathesis reactions, in particular, have been utilized for creating a variety of cyclic β-amino acids, highlighting the chemical versatility and potential for innovation in material science (Kiss et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
3-prop-2-enylazetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLDBPVYSBGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CNC1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



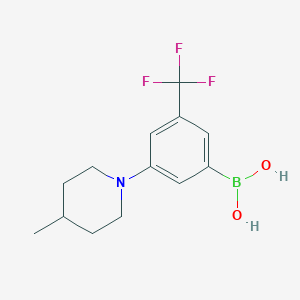


![(4-(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy)-3-chlorophenyl)boronic acid](/img/structure/B1434236.png)
